molecular formula C17H20N4O2S2 B2985194 N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714241-42-6

N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No. B2985194
CAS RN: 714241-42-6
M. Wt: 376.49
InChI Key: VLIGMCOUEHGUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C17H20N4O2S2 . It has an average mass of 376.496 Da and a monoisotopic mass of 376.102753 Da . This product is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21,24H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Reactivity

The study on the synthesis and reactivity of thiophene derivatives reveals the formation of N-(quinolin-5-yl)thiophene-2-carboxamide, leading to various substituted derivatives. This demonstrates the compound's potential as a precursor for developing new chemical entities with targeted properties, such as increased solubility or reactivity for specific applications in materials science or pharmaceuticals (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Anticancer Potential

Novel thiophene derivatives, including those with sulfonamide, quinoline, and other moieties, have shown significant anticancer activity against human breast cancer cell lines. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Ghorab, Bashandy, & Alsaid, 2014).

Biological Activity

Research into hitherto unknown derivatives bearing the quinoxalin-2-yl moiety has shown promising biological activity, including antibacterial and antifungal properties. This suggests potential for the development of novel antimicrobial agents (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003).

COVID-19 Research

A theoretical investigation into antimalarial sulfonamides, including compounds with the quinoxalin-2-yl group, utilized computational calculations and molecular docking to explore potential COVID-19 treatments. This research indicates the compound's utility in drug discovery efforts for emerging infectious diseases (Fahim & Ismael, 2021).

Amidation Processes

Studies on the intermolecular amidation of quinoline N-oxides with sulfonamides under metal-free conditions showcase the compound's applicability in organic synthesis, offering a pathway to N-(quinolin-2-yl)sulfonamides. This underscores its role in facilitating novel synthetic methodologies (Yu et al., 2017).

Antibacterial Activity

The green synthesis of novel quinoxaline sulfonamides with demonstrated antibacterial activity presents an environmentally friendly approach to generating new antimicrobial agents. This aligns with ongoing efforts to discover safer and more sustainable pharmaceuticals (Alavi et al., 2017).

properties

IUPAC Name

N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-2-3-6-11-18-16-17(20-14-9-5-4-8-13(14)19-16)21-25(22,23)15-10-7-12-24-15/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGMCOUEHGUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

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